molecular formula C14H13ClFNO B1629445 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine CAS No. 902836-83-3

2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine

Cat. No. B1629445
CAS RN: 902836-83-3
M. Wt: 265.71 g/mol
InChI Key: BODUZKATGHNYGG-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine” is an organic molecule that contains a benzylamine group attached to a chlorophenoxy group. The presence of both chloro and fluoro substituents indicates that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (from the benzyl and phenoxy groups), a nitrogen atom (from the amine group), and halogen atoms (from the chloro and fluoro groups) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogen atoms and the amine group. For example, it might undergo nucleophilic substitution reactions at the halogen sites or acid-base reactions at the amine site .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogen atoms might increase its density and boiling point compared to similar compounds without halogens .

Scientific Research Applications

  • Radiolabeling for Mapping Enzymes : Radiolabeled analogues of compounds similar to 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine have been synthesized for mapping enzymes like O(6)-alkylguanine-DNA alkyltransferase in vivo. This technique is crucial for understanding enzyme behavior and distribution in biological systems (Vaidyanathan et al., 2000).

  • Catalysts in Organic Reactions : Compounds with similar structures have been used as catalysts for bromination reactions in organic chemistry. These catalysts are significant for the synthesis of various organic compounds, showcasing the versatility of chlorophenoxy derivatives in synthetic chemistry (Goodman & Detty, 2004).

  • Metabolism Studies : The metabolism of halogenated methylanilines, which are structurally related to 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine, has been studied in liver microsomes. Understanding the metabolic pathways of such compounds is essential for assessing their safety and potential effects on living organisms (Boeren et al., 1992).

  • Synthesis of Novel Heterocyclic Compounds : Novel heterocyclic compounds derived from structures similar to 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine have been synthesized and investigated for their potential in inhibiting enzymes like lipase and α-glucosidase. This research contributes to the development of new pharmaceuticals and therapeutic agents (Bekircan et al., 2015).

  • Study of Drug Transporters : Derivatives of compounds structurally related to 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine have been used to study drug transporters in cancer cell lines. This research is crucial for understanding how drugs are transported within cells and can impact the development of cancer treatments (Robins et al., 2010).

  • Dioxin Formation in Environmental Studies : Studies on the thermal degradation of chlorophenols, similar in structure to 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine, have contributed to understanding the formation of dioxins. This research is vital for environmental protection and understanding the impact of industrial processes on air quality (Evans & Dellinger, 2005).

Safety and Hazards

Like many organic compounds, this substance could potentially be harmful if ingested, inhaled, or in contact with the skin. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The study and application of this compound could potentially be a topic of future research, especially if it shows promising biological activity or unique chemical properties .

properties

IUPAC Name

1-[2-(4-chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-17-9-12-13(16)3-2-4-14(12)18-11-7-5-10(15)6-8-11/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODUZKATGHNYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1F)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639943
Record name 1-[2-(4-Chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzylamine

CAS RN

902836-83-3
Record name 2-(4-Chlorophenoxy)-6-fluoro-N-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Chlorophenoxy)-6-fluorophenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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